3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-methyl-2-oxo-1-(pyridin-3-ylmethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-13-9(10(15)16)7-14(11(13)17)6-8-3-2-4-12-5-8/h2-5,7H,6H2,1H3,(H,15,16) |
InChI Key |
IFZMRCIRHMPDSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN(C1=O)CC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituents on the pyridine ring (e.g., methoxymethyl in imazamox, ethyl in imazethapyr) dictate selectivity and potency in acetolactate synthase (ALS) inhibition .
- The target compound’s pyridin-3-ylmethyl group may alter binding kinetics compared to imazamox and imazethapyr due to differences in steric bulk and electronic effects.
Imidazole-Carboxylic Acid Derivatives
highlights structurally related imidazole and pyrimidine derivatives:
Key Observations :
- The amino group in 7164-43-4 introduces additional hydrogen-bonding capacity but alters the core heterocycle (pyrimidine vs. imidazole), affecting target specificity .
Contrast with Non-Imidazole Pesticides
lists pesticides from distinct chemical classes, such as carbamates (zineb, maneb) and organophosphates (ethoprop). These differ fundamentally from the target compound:
| Compound Class | Example | Key Features | Mechanism of Action |
|---|---|---|---|
| Imidazole-carboxylic acid | Target compound | ALS inhibition (presumed) | Growth inhibition in plants/pests |
| Carbamates | Zineb | Ethylene-bisdithiocarbamate complex | Disruption of cellular respiration |
| Organophosphates | Ethoprop | Phosphorodithioate ester | Acetylcholinesterase inhibition |
Key Observations :
- The target compound’s mechanism (if herbicidal) likely involves enzyme inhibition (e.g., ALS), whereas carbamates and organophosphates target nervous system or respiratory pathways .
- Structural complexity of the imidazole-carboxylic acid class may confer lower environmental persistence compared to organophosphates .
Biological Activity
3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its diverse biological activities. Its structural characteristics suggest potential interactions with various biological targets.
Molecular Formula : CHNO
Molar Mass : 248.25 g/mol
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. A study reported IC values for COX inhibition, indicating its potential as an anti-inflammatory agent:
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| 3-Methyl-2-oxo... | 19.45 ± 0.07 | 31.4 ± 0.12 |
These results suggest that the compound may be effective in managing conditions characterized by inflammation.
3. Antitumor Activity
In preliminary studies, the compound has been evaluated for its anticancer properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The imidazole ring facilitates binding to active sites of enzymes such as COX, leading to reduced prostaglandin synthesis.
- Receptor Modulation : The pyridine moiety may enhance binding affinity to certain receptors involved in inflammatory responses and pain signaling.
Case Study 1: Anti-inflammatory Efficacy
A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced swelling compared to control groups. The effective dose (ED) was calculated at 11.60 μM, showcasing its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
